molecular formula C9H6N2O2 B1353152 1,5-Naphthyridine-2-carboxylic acid CAS No. 49850-62-6

1,5-Naphthyridine-2-carboxylic acid

Cat. No. B1353152
CAS RN: 49850-62-6
M. Wt: 174.16 g/mol
InChI Key: XCFUFRWRMISKRZ-UHFFFAOYSA-N
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Description

1,5-Naphthyridine-2-carboxylic acid is a heterocyclic compound . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .


Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, has been reported in several studies. One common method is the cross-coupling reaction of commercially available 2-iodo-1,5-naphthyridine with aromatic and heteroaromatic boronic acids through the Suzuki reaction . This process has been found to yield the desired products in high yields .


Molecular Structure Analysis

The molecular structure of 1,5-Naphthyridine-2-carboxylic acid consists of a naphthyridine ring with a carboxylic acid group attached at the 2-position . The molecular weight of this compound is 174.16 .


Chemical Reactions Analysis

1,5-Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These reactions can be used to modify the structure of the compound and introduce new functional groups, potentially altering its properties and biological activities.

Scientific Research Applications

Medicinal Chemistry: Biological Activity

1,5-Naphthyridine derivatives are of significant importance in medicinal chemistry due to their wide range of biological activities. They have been studied for their potential use in treating various diseases and are known for their reactivity with different reagents, which is crucial for developing new pharmaceuticals .

Synthesis Strategies

The synthesis of 1,5-Naphthyridines is a key area of research. Various strategies have been developed to create these compounds, which are essential for exploring their applications in different fields. The ability to synthesize these compounds efficiently opens up further research opportunities .

Reactivity with Reagents

1,5-Naphthyridine compounds exhibit interesting reactivity patterns when interacting with electrophilic or nucleophilic reagents. This reactivity is valuable for chemical modifications and creating derivatives with specific properties for targeted applications .

Metal Complex Formation

These compounds can act as ligands, forming complexes with metals such as palladium. The study of these complexes is important for understanding the chemical behavior of 1,5-Naphthyridines and for potential applications in catalysis and material science .

Oxidation and Reduction Reactions

1,5-Naphthyridines undergo various oxidation and reduction reactions, which are fundamental processes in organic chemistry. These reactions can alter the properties of the compounds, leading to new applications in scientific research .

Cross-Coupling Reactions

Cross-coupling reactions involving 1,5-Naphthyridines are crucial for creating a variety of functionalized molecules. These reactions are instrumental in the field of synthetic organic chemistry and have implications for the development of new drugs and materials .

Safety and Hazards

While specific safety and hazard information for 1,5-Naphthyridine-2-carboxylic acid is not available in the retrieved papers, general precautions for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

Naphthyridine derivatives, including 1,5-Naphthyridine-2-carboxylic acid, continue to be of interest in the field of medicinal chemistry due to their wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds, as well as their potential use in the development of new therapeutic agents .

properties

IUPAC Name

1,5-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFUFRWRMISKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60497750
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Naphthyridine-2-carboxylic acid

CAS RN

49850-62-6
Record name 1,5-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60497750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Naphthyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,5-Naphthyridine-2-carboxylic acid derivatives suitable for developing luminescent materials?

A: 1,5-Naphthyridine-2-carboxylic acid derivatives can act as ligands for lanthanide ions, specifically Europium(III), forming stable complexes. [] These complexes exhibit strong luminescence in aqueous solutions, making them attractive candidates for bioimaging agents and pH probes. []

Q2: How does the structure of the 1,5-Naphthyridine-2-carboxylic acid derivative affect the luminescence of the Europium(III) complex?

A: The presence of specific functional groups on the 1,5-Naphthyridine-2-carboxylic acid scaffold influences the luminescence properties. For example, introducing a cyano group at the 7-position (as in 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid) leads to a decrease in the quantum yield and lifetime of the resulting Europium(III) complex compared to the complex with the unsubstituted ligand (8-hydroxy-1,5-naphthyridine-2-carboxylic acid). [] This highlights the importance of structural modifications in tuning the luminescent behavior of these complexes.

Q3: Can these Europium(III) complexes be used as pH sensors?

A: Yes, both the Europium(III) complexes formed with 8-hydroxy-1,5-naphthyridine-2-carboxylic acid and 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid demonstrate pH-sensitive luminescence. [] Their emission intensity changes reversibly with varying pH values. The "turn-on" of the Europium(III) emission upon increasing pH is attributed to the change in the ligand structure from the keto form to the enol anion form. [] This structural change affects the absorption band and reduces quenching effects, leading to enhanced luminescence.

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